5-(2-Bromoethyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromoethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRWIWZJKAEHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564889-62-8 | |
| Record name | 5-(2-bromoethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Exploration of Chemical Reactivity and Mechanistic Pathways of 5 2 Bromoethyl 1,3 Thiazole
Reactivity Profiles of the 1,3-Thiazole Nucleus in 5-(2-Bromoethyl)-1,3-thiazole
The 1,3-thiazole ring is an electron-rich heterocyclic system, which influences its reactivity towards various reagents.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The thiazole (B1198619) ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, under forcing conditions or with activating substituents, substitution can occur. The mechanism involves the attack of an electrophile by the pi-electrons of the aromatic ring, forming a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For thiazole systems, these reactions are not as facile as with benzene. udayton.edu
Nucleophilic Aromatic Substitution (SNA_r): The thiazole ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at a susceptible position. The sulfone moiety, for instance, can act as a versatile reactive tag, facilitating S_NAr reactions. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at the Thiazole Ring (e.g., Arylation)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the thiazole ring. A bromo-substituted thiazole can serve as a precursor for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse functionalities. beilstein-archives.org For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the arylation of thiazole derivatives. nih.gov These reactions typically involve an oxidative addition of the thiazole halide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.
Oxidation and Reduction Pathways Affecting the Thiazole Core
The thiazole ring can undergo both oxidation and reduction, although the specific conditions and outcomes depend on the substituents present. Oxidation can target the sulfur atom, potentially forming sulfoxides or sulfones. mdpi.com The nitrogen atom can also be a site for oxidation. The stability of the thiazole ring makes its reduction more challenging than that of less aromatic systems. However, under specific catalytic conditions, hydrogenation of the ring can be achieved.
Photochemical Transformations and Dimerization Processes
Thiazole derivatives can participate in photochemical reactions, such as isomerizations and cycloadditions, upon irradiation with UV light. mdpi.comnih.gov Dimerization of thiazole-containing compounds is also a known process, which can be influenced by the substituents on the ring. mdpi.com
Reactions at the 2-Bromoethyl Side Chain
The 2-bromoethyl side chain is a primary alkyl halide, making it a prime site for nucleophilic substitution reactions.
Nucleophilic Displacement Reactions and Mechanistic Considerations (S_N1, S_N2)
The bromine atom on the ethyl side chain is a good leaving group, readily displaced by a wide range of nucleophiles. These reactions can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
S_N2 Mechanism: As a primary alkyl halide, the 2-bromoethyl group is sterically unhindered, favoring the S_N2 pathway. leah4sci.com This mechanism involves a backside attack by the nucleophile, leading to a concerted displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral. Strong nucleophiles and polar aprotic solvents promote S_N2 reactions. youtube.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. quizlet.com
S_N1 Mechanism: The S_N1 mechanism, which proceeds through a carbocation intermediate, is less likely for a primary alkyl halide due to the instability of the primary carbocation. leah4sci.comyoutube.com However, neighboring group participation from the thiazole ring, particularly the sulfur or nitrogen atoms, could potentially stabilize a carbocation-like transition state, making an S_N1-like pathway more accessible under certain conditions, such as with a weak nucleophile in a polar protic solvent. leah4sci.comyoutube.com
The table below summarizes the key mechanistic differences between S_N1 and S_N2 reactions relevant to the 2-bromoethyl side chain.
| Feature | S_N1 Mechanism | S_N2 Mechanism |
| Substrate | Favored by tertiary > secondary substrates | Favored by methyl > primary > secondary substrates |
| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |
| Intermediate | Carbocation | None (transition state) |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization | Inversion of configuration |
Elimination Reactions (E1, E2) and Olefin Formation (e.g., 5-Vinyl-1,3-thiazole)
Elimination reactions of this compound involve the removal of hydrogen bromide (HBr) to form an alkene, typically 5-vinyl-1,3-thiazole. These reactions can proceed through two primary mechanisms: bimolecular elimination (E2) and unimolecular elimination (E1). The prevailing pathway is highly dependent on the reaction conditions, particularly the strength of the base, the solvent, and the temperature. masterorganicchemistry.com
E2 (Bimolecular Elimination) Mechanism:
The E2 mechanism is a single, concerted step where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the carbon-bromine bond breaks and a double bond forms. masterorganicchemistry.com This pathway requires a specific anti-periplanar geometry between the departing proton and the bromide leaving group for optimal orbital overlap in the transition state. pressbooks.pub
Key characteristics of the E2 pathway for this compound include:
Rate Law: The reaction rate is dependent on the concentrations of both the substrate and the base (Rate = k[Substrate][Base]). dalalinstitute.com
Base Requirement: Strong, non-nucleophilic bases are typically used to promote E2 over competing substitution (SN2) reactions. Sterically hindered bases like potassium tert-butoxide (t-BuOK) are particularly effective. youtube.com
Solvent: Polar aprotic solvents are often employed.
Stereochemistry: The concerted nature of the reaction demands an anti-coplanar arrangement of the β-hydrogen and the bromine atom. pressbooks.pub
The reaction proceeds as follows: the base removes a β-hydrogen, and in a synchronized electronic cascade, the C-H bond electrons form the π-bond of the alkene, ejecting the bromide ion.
E1 (Unimolecular Elimination) Mechanism:
The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate. youtube.com This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the alkene.
Key characteristics of the E1 pathway include:
Rate Law: The reaction rate is dependent only on the concentration of the substrate (Rate = k[Substrate]), as the initial bond cleavage is the slowest step. dalalinstitute.com
Substrate Structure: E1 reactions are favored for substrates that can form stable carbocations (tertiary > secondary). As this compound is a primary alkyl halide, it is expected to form a relatively unstable primary carbocation, making the E1 pathway less favorable than E2 under most conditions. youtube.com
Base/Solvent: Weak bases and polar protic solvents (like ethanol (B145695) or water) that can stabilize the intermediate carbocation favor the E1 mechanism. youtube.com
Competition: E1 reactions often compete with SN1 substitution reactions.
Olefin Formation:
The primary product of the elimination of HBr from this compound is 5-vinyl-1,3-thiazole. The formation of 5-(2-bromoethenyl)-1,3-thiazole would require a different reaction pathway, such as elimination of H₂ followed by bromination, and is not a typical product of base-induced elimination of this substrate.
| Mechanism | Typical Base | Solvent | Kinetics | Key Feature | Expected Product |
|---|---|---|---|---|---|
| E2 | Strong, bulky base (e.g., KOtBu) | Polar Aprotic (e.g., THF, DMSO) | Second-order | Concerted, anti-periplanar transition state | 5-Vinyl-1,3-thiazole |
| E1 | Weak base (e.g., EtOH, H₂O) | Polar Protic (e.g., EtOH, H₂O) | First-order | Carbocation intermediate (unlikely for primary halide) | 5-Vinyl-1,3-thiazole |
Transformations via Organometallic Reagents (e.g., Arbuzov Reaction, Wittig-Horner Modifications)
The reactive C-Br bond in this compound makes it an excellent substrate for transformations involving organophosphorus reagents, notably for the synthesis of phosphonates via the Michaelis-Arbuzov reaction, which are precursors for Wittig-Horner type olefinations.
Michaelis-Arbuzov Reaction:
The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds. organic-chemistry.org It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. nih.gov The reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of this compound, displacing the bromide ion. This forms a phosphonium (B103445) salt intermediate. In the second step, the displaced bromide ion attacks one of the alkyl groups of the phosphonium salt in another SN2 reaction, yielding the final diethyl phosphonate (B1237965) product and an ethyl bromide byproduct. nih.gov
This transformation converts the bromoethyl group into a diethylphosphonoethyl group, creating a key intermediate for subsequent reactions. Phosphorylation of alkyl halides like this compound with triethyl phosphite under Arbuzov conditions is a standard method for producing the corresponding diethyl phosphonate. pleiades.online
Wittig-Horner (Horner-Wadsworth-Emmons) Modifications:
The phosphonate ester synthesized via the Arbuzov reaction is a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction. organic-chemistry.org The HWE reaction offers significant advantages, including the use of stabilized carbanions and the formation of a water-soluble phosphate (B84403) byproduct that simplifies purification. organic-chemistry.org
The process involves two main steps:
Ylide Formation: The phosphonate is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the carbon alpha to the phosphonate group, creating a resonance-stabilized phosphonate carbanion (an ylide).
Olefination: This nucleophilic carbanion then reacts with an aldehyde or ketone. The reaction proceeds through a cyclic oxaphosphetane intermediate, which subsequently collapses to form an alkene and a diethyl phosphate salt. organic-chemistry.org
This reaction is highly valuable for controllably forming carbon-carbon double bonds, allowing the thiazole moiety to be coupled with a wide range of carbonyl-containing compounds.
| Reaction | Reagent(s) | Intermediate | Final Product Type |
|---|---|---|---|
| Michaelis-Arbuzov | This compound + P(OEt)₃ | Trialkoxyphosphonium salt | Diethyl (2-(thiazol-5-yl)ethyl)phosphonate |
| Wittig-Horner (HWE) | 1. Phosphonate + Strong Base (e.g., NaH) 2. Ylide + Aldehyde/Ketone (R₂C=O) | Phosphonate carbanion (ylide) | Alkene (R₂C=CH-CH₂-Thiazole) |
Investigation of Reaction Selectivity and Stereochemistry in this compound Transformations
The outcomes of chemical transformations involving this compound are dictated by principles of selectivity and stereochemistry, which determine the predominant product formed among several possibilities.
Regioselectivity:
Regioselectivity refers to the preference for bond formation or cleavage at one position over another. masterorganicchemistry.com In the context of elimination reactions of this compound, there is only one β-carbon with available hydrogens. Therefore, the elimination of HBr can only lead to the formation of a double bond between the α and β carbons, resulting in a single constitutional isomer, 5-vinyl-1,3-thiazole. Consequently, regioselectivity issues as described by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene) are not applicable here, as there is no ambiguity in the position of the newly formed double bond. youtube.comlibretexts.org
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com
E2 Elimination: While the product, 5-vinyl-1,3-thiazole, has no stereoisomers, the mechanism itself has strict stereochemical requirements. The reaction must proceed through an anti-periplanar transition state where the β-hydrogen and the bromine leaving group are oriented at a 180° dihedral angle. saskoer.ca This conformational requirement is crucial for the reaction to occur.
Wittig-Horner (HWE) Reaction: This reaction is well-known for its high degree of stereoselectivity. The use of stabilized phosphonate ylides, such as the one derived from diethyl (2-(thiazol-5-yl)ethyl)phosphonate, typically results in the preferential formation of the (E)-alkene (trans isomer). organic-chemistry.org This selectivity arises from thermodynamic control in the reaction pathway, where the transition state leading to the more stable (E)-alkene is lower in energy. The steric bulk of the substituents on the carbonyl compound and the phosphonate ylide influences the precise E/Z ratio of the products. organic-chemistry.org
Strategic Utility of 5 2 Bromoethyl 1,3 Thiazole As a Building Block in Advanced Chemical Synthesis
Precursor for Novel Heterocyclic Hybrid Systems
The bifunctional nature of 5-(2-Bromoethyl)-1,3-thiazole, possessing both a thiazole (B1198619) nucleus and a reactive alkyl bromide, makes it an ideal starting material for the synthesis of hybrid molecules where the thiazole moiety is linked to or fused with other heterocyclic systems.
The bromoethyl group in this compound is a key feature for constructing fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. One prominent application is in the synthesis of thiazolo[3,2-a]pyridine derivatives. These fused systems are of significant interest due to their presence in various pharmacologically active compounds.
The synthesis can be envisioned through the initial alkylation of a pyridine (B92270) derivative at the nitrogen atom by this compound to form a quaternary pyridinium (B92312) salt. Subsequent intramolecular cyclization, often facilitated by a base, can lead to the formation of a dihydrogenated thiazolo[3,2-a]pyridine ring system. Further oxidation or rearrangement can yield the aromatic fused system. This strategy leverages the electrophilicity of the bromoethyl chain and the nucleophilicity of the pyridine nitrogen.
Another approach involves the reaction with binucleophilic reagents. For instance, condensation with thiourea (B124793) could lead to the formation of a fused aminothiazole system, expanding the heterocyclic framework. The reaction of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis, is a fundamental method for forming thiazole rings. wikipedia.orgnih.gov By analogy, the bromoethyl group can act as an electrophilic component in reactions to build new rings onto the existing thiazole core. Research into five-component cascade reactions has also demonstrated efficient pathways to highly functionalized thiazolo[3,2-a]pyridine derivatives, highlighting the modularity of such synthetic strategies. rsc.org
Table 1: Representative Thiazole-Fused Ring Systems
| Fused System | General Synthetic Strategy | Potential Precursors from this compound |
|---|---|---|
| Thiazolo[3,2-a]pyridines | Intermolecular N-alkylation followed by intramolecular cyclization | Pyridine, Substituted Pyridines |
| Imidazo[2,1-b]thiazoles | Reaction with 2-aminoimidazole or related nucleophiles | 2-Aminoimidazole |
Macrocycles containing heterocyclic units have gained attention for their unique host-guest chemistry, catalytic properties, and therapeutic potential. The defined geometry and length of the 2-bromoethyl side chain in this compound make it a valuable component for the rational design of thiazole-containing macrocycles.
A common strategy for macrocyclization involves the high-dilution reaction of a long-chain molecule containing two reactive functional groups at its termini. This compound can be incorporated into such a linear precursor. For example, the thiazole nitrogen or a functional group attached elsewhere on the ring can be linked to a long chain terminating in a nucleophile, such as a thiol or an amine. The bromoethyl group then serves as the electrophilic site for an end-to-end intramolecular cyclization, forming the macrocyclic ring. This approach is analogous to solid-phase macrocyclization methods where S-nucleophiles react with N-terminal halomethyl thiazoles to yield cyclopeptides. nih.gov The synthesis of macrocyclic peptides containing thiazole or thiazoline (B8809763) in the backbone is of particular interest, as these structures often exhibit enhanced biological activity and stability. nih.gov
Hybrid molecules that incorporate two or more different heterocyclic pharmacophores into a single structure are a major focus of drug discovery, as they can interact with multiple biological targets or offer improved pharmacological profiles. This compound is an excellent scaffold for creating such hybrids, acting as a linker to connect the thiazole ring with other heterocycles like oxadiazoles (B1248032) and indoles.
For the synthesis of thiazole-oxadiazole hybrids, a common route involves the alkylation of a pre-formed oxadiazole derivative containing a nucleophilic center (e.g., a thiol or amino group) with this compound. For instance, the reaction with a 5-substituted-1,3,4-oxadiazole-2-thiol would yield a product where the two heterocyclic rings are connected by an ethylthioether linkage. nih.govresearchgate.net The synthesis of various thiazolidinedione-1,3,4-oxadiazole hybrids has been reported, demonstrating the feasibility of linking these two ring systems. nih.gov
Similarly, for indole-linked thiazoles, the bromoethyl group can serve as an alkylating agent. The nitrogen atom of the indole (B1671886) ring is a common site for alkylation. nih.gov Reaction of this compound with indole or a substituted indole in the presence of a base would lead to N-alkylation, tethering the thiazole moiety to the indole nucleus via an ethyl bridge. Alternatively, palladium-catalyzed C2-alkylation of indoles with alkyl bromides presents a more advanced method for creating a carbon-carbon bond between the heterocycles. rhhz.net Multicomponent reactions have also been developed for the efficient one-pot synthesis of 3-(thiazol-5-yl)-1H-indoles, showcasing alternative strategies for creating these hybrid structures. nih.gov
Table 2: Synthesis of Thiazole-Oxadiazole and Indole-Linked Thiazoles
| Hybrid System | Linking Strategy | Key Reagents with this compound |
|---|---|---|
| Thiazole-Oxadiazole | S-Alkylation | 5-Aryl-1,3,4-oxadiazole-2-thiol |
| Indole-Linked Thiazole | N-Alkylation | Indole, Base (e.g., NaH) |
Pyridine-thiazole hybrids are another class of compounds with significant biological and material applications. The most direct method to synthesize these hybrids using this compound is through the alkylation of a pyridine derivative. The nucleophilic nitrogen of the pyridine ring can attack the electrophilic carbon of the bromoethyl group, resulting in the formation of a 1-(2-(thiazol-5-yl)ethyl)pyridinium bromide salt. These pyridinium salts themselves can be final products with interesting properties, or they can serve as intermediates for further transformations.
Alternatively, the bromoethyl group can be chemically modified into other functionalities that can then participate in a pyridine ring synthesis. For example, elimination of HBr would yield 5-vinylthiazole, which could be used as a dienophile or Michael acceptor. Conversion of the bromoethyl group to an aldehyde or ketone would provide an electrophilic center for condensation reactions, such as the Hantzsch or Guareschi-Thorpe pyridine syntheses, to construct a pyridine ring appended to the thiazole core. Various synthetic strategies have been reported for creating pyridine-thiazole hybrids, often involving the condensation of α-halogenated carbonyl compounds with thiosemicarbazone precursors containing a pyridine moiety, which underscores the modular nature of assembling these hybrid systems. nih.gov
Applications in the Construction of Structurally Complex Molecules
Beyond linking heterocyclic systems, this compound is instrumental in the assembly of larger, polyfunctionalized molecules where the thiazole unit is integrated into a more complex carbon skeleton.
Stilbene (B7821643) and its analogs are a well-known class of compounds with diverse biological activities. The incorporation of a thiazole ring into a stilbene-like framework can modulate these properties and lead to novel therapeutic agents. While direct use of this compound in a stilbene synthesis is not straightforward, it serves as a valuable precursor to intermediates required for such reactions.
For example, the bromoethyl group can be converted into a phosphonium (B103445) salt by reacting with triphenylphosphine. This thiazol-5-ylethyl)triphenylphosphonium bromide is a classic Wittig reagent. It can then undergo a Wittig reaction with a variety of aromatic aldehydes to form a carbon-carbon double bond, yielding thiazole-based stilbene analogs with the thiazole ring connected to an aryl group via a vinylene linker. This synthetic route offers high stereochemical control over the resulting double bond.
Alternatively, the bromoethyl moiety can undergo elimination to form 5-vinylthiazole. This vinyl group can then participate in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, with aryl halides or aryl boronic acids, respectively, to construct the stilbene architecture. The synthesis and evaluation of thiazole-based stilbene analogs as potential DNA topoisomerase inhibitors have been reported, confirming the importance of this molecular scaffold. nih.gov
Role in Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, often utilizing branching pathways from common intermediates to explore a wide range of chemical space. Similarly, combinatorial chemistry focuses on the rapid synthesis of large libraries of compounds. The this compound molecule possesses features that could theoretically be advantageous in these approaches. The bromoethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and appendages, a key step in creating molecular diversity.
However, a detailed review of scientific databases and chemical literature does not yield specific examples or dedicated studies where this compound is employed as a foundational scaffold or key intermediate in published diversity-oriented synthesis campaigns or for the generation of large combinatorial libraries. Research in these areas tends to focus on more complex or differently functionalized heterocyclic systems.
Contribution to the Development of Functional Organic Materials
The development of functional organic materials often relies on molecules with specific electronic and photophysical properties. Thiazole-containing compounds are of significant interest due to their electron-deficient nature and rigid structure, which can be exploited in the design of various materials.
Design and Synthesis of Thiazole-Based Organic Fluorophores and Chromophores
Organic fluorophores and chromophores are designed based on principles of electron donor-acceptor systems to tune their absorption and emission properties. The thiazole nucleus can act as part of a conjugated system in such "push-pull" chromophores. While numerous thiazole derivatives have been synthesized and studied for their fluorescent properties, there is no specific mention in the literature of this compound being a key precursor for the targeted design of novel fluorophores or chromophores. The synthesis of such materials typically involves other thiazole-based synthons that are more directly incorporated into extended π-conjugated systems.
Utilization in Photosensitive and Optoelectronic Materials Research
In the field of photosensitive and optoelectronic materials, thiazole and its derivatives are incorporated into polymers and small molecules to modulate properties like charge transport, light absorption, and emission. These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The potential utility of this compound in this context would likely be as an intermediate, where the bromoethyl group is used to graft the thiazole moiety onto a polymer backbone or another functional molecule. Despite this theoretical potential, there is a lack of specific research articles or patents that demonstrate the use of this compound for the synthesis of materials intended for photosensitive or optoelectronic applications. The focus in this domain remains on thiazole derivatives that are part of larger, planar, and highly conjugated molecular architectures.
Advanced Spectroscopic and Structural Characterization of 5 2 Bromoethyl 1,3 Thiazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(2-Bromoethyl)-1,3-thiazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the two methylene (B1212753) groups of the bromoethyl side chain.
The thiazole ring itself has two protons. The proton at the C2 position (H-2) typically appears as a singlet in the downfield region, while the proton at the C4 position (H-4) also presents as a singlet. The ethyl side chain protons appear as two triplets due to coupling with each other. The methylene group adjacent to the bromine atom (-CH₂Br) is expected to be more deshielded and thus appear further downfield than the methylene group attached to the thiazole ring (-CH₂-C5).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data is based on typical values for thiazole derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Thiazole) | ~8.7-8.9 | Singlet (s) | N/A |
| H-4 (Thiazole) | ~7.6-7.8 | Singlet (s) | N/A |
| -CH₂-Br | ~3.6-3.8 | Triplet (t) | ~6-7 |
| Thiazole-CH₂- | ~3.3-3.5 | Triplet (t) | ~6-7 |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives rise to a separate signal.
The carbon atoms of the thiazole ring (C2, C4, and C5) are expected to resonate at characteristic chemical shifts. asianpubs.org The C2 carbon, situated between two heteroatoms (N and S), is typically the most downfield. The C4 and C5 carbons appear at intermediate shifts. The two aliphatic carbons of the bromoethyl side chain will appear in the upfield region of the spectrum, with the carbon bonded to the electronegative bromine atom (-CH₂Br) appearing further downfield than the carbon attached to the thiazole ring. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on typical values for thiazole derivatives. asianpubs.orgmdpi.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiazole) | ~150-155 |
| C4 (Thiazole) | ~140-145 |
| C5 (Thiazole) | ~125-130 |
| -CH₂-Br | ~30-35 |
| Thiazole-CH₂- | ~28-32 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the signals of the two methylene groups (-CH₂-CH₂Br), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would show correlations between the H-2 signal and the C2 carbon, the H-4 signal and the C4 carbon, and the protons of each methylene group with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the thiazole-CH₂- group to the C4 and C5 carbons of the thiazole ring, and the H-4 proton to the C5 and C2 carbons, providing definitive evidence for the attachment of the side chain to the C5 position.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.
The molecular formula of the compound is C₅H₆BrNS. uni.lu This gives a monoisotopic mass of approximately 190.94 Da. uni.lu A key feature in the mass spectrum is the isotopic pattern for bromine. Due to the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This doublet is a characteristic signature for a molecule containing a single bromine atom.
Common fragmentation pathways for thiazole derivatives involve the cleavage of the side chain and the rupture of the heterocyclic ring. researchgate.netsapub.org For this compound, expected fragmentation could include:
Loss of the bromine atom (·Br) to give a fragment at [M-79/81]⁺.
Cleavage of the C-C bond in the side chain.
Loss of the entire bromoethyl side chain to yield a thiazolyl fragment.
Fission of the thiazole ring itself. sapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the thiazole ring and the alkyl bromide group.
Table 3: Characteristic IR Absorption Bands for this compound Data is based on typical frequency ranges for the specified functional groups. researchgate.netnist.govicm.edu.pl
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H Stretch | Thiazole Ring (sp²) | 3100 - 3000 |
| C-H Stretch | Methylene (sp³) | 2960 - 2850 |
| C=N Stretch | Thiazole Ring | 1620 - 1580 |
| C=C Stretch | Thiazole Ring | 1500 - 1400 |
| C-S Stretch | Thiazole Ring | 750 - 600 |
| C-Br Stretch | Alkyl Bromide | 650 - 550 |
The presence of bands in these regions provides strong evidence for the key structural features of the molecule.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related thiazole derivatives reveals key structural expectations. researchgate.netmdpi.com A successful diffraction experiment would confirm the planarity of the 1,3-thiazole ring. It would also determine the exact bond lengths, such as the C-S, C-N, C=C, and C-Br bonds, and the bond angles within the ring and the side chain.
Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds, or potentially Br···N or Br···S halogen bonds, could be identified, which govern the supramolecular architecture of the compound in its solid form. researchgate.netmdpi.com
Computational Chemistry and Theoretical Studies on 5 2 Bromoethyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. These methods can provide deep insights into the behavior of 5-(2-Bromoethyl)-1,3-thiazole.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the distribution of electrons within a molecule and predicting its chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For thiazole (B1198619) derivatives, DFT calculations have been employed to understand their electronic properties. For instance, studies on various substituted thiazoles have shown how different functional groups influence the HOMO and LUMO energy levels. While specific data for this compound is not available, we can infer its likely electronic characteristics based on studies of similar compounds. The thiazole ring itself is an electron-rich system. The presence of the electronegative bromine atom in the bromoethyl substituent would be expected to draw electron density away from the thiazole ring, thereby lowering the energy of the HOMO and potentially affecting the HOMO-LUMO gap.
A hypothetical DFT analysis of this compound would likely reveal the localization of the HOMO and LUMO. In many thiazole derivatives, the HOMO is distributed over the thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO is often located over the C=N bond and adjacent atoms. The bromoethyl group would likely have a significant impact on the electron distribution and, consequently, the molecule's reactivity.
Table 1: Representative DFT-Calculated Electronic Properties of Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole | -6.54 | -0.87 | 5.67 |
| 2-Aminothiazole | -5.89 | -0.54 | 5.35 |
| 2-Chlorothiazole | -6.78 | -1.32 | 5.46 |
| 4-Methylthiazole | -6.32 | -0.76 | 5.56 |
Note: The data in this table is illustrative and based on general values for simple thiazole derivatives, not this compound itself.
Computational Simulations of Reaction Pathways and Transition States
Computational simulations are powerful tools for elucidating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon atom bearing the bromine atom.
Theoretical studies on the reactivity of similar bromo-functionalized heterocyclic compounds have demonstrated the utility of computational methods in predicting reaction outcomes. By modeling the reaction pathway of this compound with a nucleophile, it would be possible to determine the structure of the transition state and the energy barrier for the reaction. This information is invaluable for understanding the kinetics of the reaction and for optimizing reaction conditions in a laboratory setting.
For example, a computational study could compare the activation energies for SN1 and SN2 reaction mechanisms. Given the primary nature of the carbon attached to the bromine, an SN2 pathway is generally expected. DFT calculations could be used to model the approach of a nucleophile and the concerted departure of the bromide ion, providing a detailed picture of the bond-making and bond-breaking processes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their physical properties and biological activity.
Conformational Analysis and Energy Landscapes
The bromoethyl side chain of this compound can adopt various conformations due to rotation around the C-C single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the potential energy surface associated with these rotations.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. For this compound, the key dihedral angles to consider would be those involving the thiazole ring and the bromoethyl group. By calculating the energy for a series of rotational angles, a potential energy landscape can be constructed, revealing the global and local energy minima corresponding to the most stable and metastable conformations, respectively. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Ligand-Target Interactions in Structure-Activity Relationship (SAR) Investigations
Thiazole derivatives are known to exhibit a wide range of biological activities, and computational methods are extensively used in drug discovery to study their interactions with biological targets such as enzymes and receptors. laccei.orgimist.manih.govtandfonline.com Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity.
Molecular dynamics (MD) simulations can further investigate the stability of ligand-protein complexes and provide a more dynamic picture of the interactions. tandfonline.comnih.gov An MD simulation would track the movements of the ligand and the protein over time, allowing for the calculation of binding free energies and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These computational approaches are vital in rational drug design and in understanding the molecular basis of the biological activity of thiazole-containing compounds. nih.gov
In Silico Prediction of Synthetic Accessibility and Reaction Outcomes
In recent years, computational tools have been developed to predict the feasibility of synthesizing a particular molecule and to forecast the outcomes of chemical reactions. These in silico methods leverage large databases of known reactions and employ machine learning algorithms and rule-based systems.
For this compound, synthetic accessibility prediction tools could analyze its structure and suggest potential synthetic routes based on known chemical transformations. The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, and computational tools would likely identify this as a viable pathway. wikipedia.org
Furthermore, reaction prediction software could be used to explore the reactivity of this compound with various reagents. By inputting the structures of the reactants, these programs can predict the most likely products, and in some cases, even suggest optimal reaction conditions. This can save significant time and resources in the laboratory by helping chemists to prioritize promising synthetic strategies. While these tools are still evolving, they represent a significant advancement in the field of chemical synthesis, enabling a more predictive and efficient approach to the creation of new molecules.
Q & A
Q. What are common synthetic routes for 5-(2-Bromoethyl)-1,3-thiazole derivatives, and how are intermediates stabilized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, α-bromoacetophenone derivatives can react with thiourea to form thiazole cores . Reactive intermediates like bromoethyl groups require stabilization under anhydrous conditions, often using inert atmospheres (e.g., nitrogen) and low temperatures (−78°C for lithiation steps) . Post-synthesis, intermediates are purified via column chromatography or recrystallization from ethanol .
Q. How are spectroscopic techniques (NMR, IR, UV-Vis) employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H NMR : Key peaks include singlet signals for methyl groups (δH 2.38–2.57 ppm) and downfield-shifted NH protons (δH 10.46–10.89 ppm) . Aromatic protons in para-substituted phenyl groups show a "roofing effect" (δH 7.21–7.59 ppm) .
- IR : Stretching vibrations for C-Br bonds appear at ~500–600 cm⁻¹, while thiazole ring C=N/C-S bonds are observed at 1500–1600 cm⁻¹ .
- UV-Vis : Conjugated systems (e.g., aryl-thiazole) exhibit absorption maxima around 250–300 nm, depending on substituents .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer : The agar disc diffusion method is standard for antibacterial screening. Compounds are dissolved in DMSO, loaded onto sterile discs (6 mm diameter), and placed on agar plates inoculated with pathogens (e.g., Staphylococcus aureus, Escherichia coli). Zones of inhibition are measured after 24–48 hours at 37°C . Minimum inhibitory concentration (MIC) assays further quantify potency using serial dilutions in broth media .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for functionalizing this compound?
- Methodological Answer :
- Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base in THF/water (3:1) at 80°C .
- Boronic Acid Equivalents : Employ 1.1 equivalents of arylboronic acids to ensure complete conversion .
- Monitoring : Track reaction progress via TLC (hexane/ethyl acetate, 4:1) and purify products using flash chromatography .
Q. What mechanistic insights explain thiazole ring formation during synthesis?
- Methodological Answer : Thiazole rings form via cyclocondensation of α-bromo ketones with thiourea. The mechanism involves nucleophilic attack by the thiol group on the carbonyl carbon, followed by bromide elimination and ring closure. Kinetic studies show the reaction is second-order, dependent on both reactants . Computational modeling (DFT) supports a stepwise pathway with a high-energy thiolate intermediate .
Q. How do substituents on the thiazole ring influence antibacterial activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br) enhance activity by increasing electrophilicity, improving membrane penetration .
- Hydrophobic Groups : Long alkyl chains (e.g., heptan-1-one) improve lipid bilayer interaction, as seen in MIC reductions against Pseudomonas fluorescens .
- Structure-Activity Relationships (SAR) : Quantitative SAR (QSAR) models using Hammett constants (σ) correlate substituent electronic effects with bioactivity .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer :
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include LUMO localization on the bromoethyl group and nucleophile HOMO alignment. Solvent effects (e.g., THF polarity) are simulated using the PCM model .
Data Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
